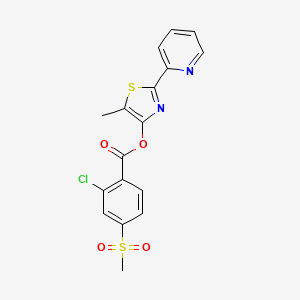
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate is a useful research compound. Its molecular formula is C17H13ClN2O4S2 and its molecular weight is 408.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 384.87 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
- Antimicrobial Activity : The thiazole ring enhances binding to bacterial enzymes, disrupting their function.
Antimicrobial Activity
Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. A study highlighted that derivatives similar to our compound showed potent activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for these compounds ranged from 26.3 to 378.5 µM, demonstrating effectiveness against resistant strains such as MRSA .
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl | 26.3 - 378.5 | 52.6 - 757.0 |
| Reference Drug (Ampicillin) | Not effective | Not effective |
Anti-inflammatory Activity
Thiazole derivatives have been recognized for their anti-inflammatory properties. The compound's ability to modulate cytokine production and inhibit nitric oxide synthesis has been documented in several studies . This suggests its potential utility in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of thiazole derivatives for their antibacterial activity against multiple strains of bacteria. The results indicated that compounds with similar structures to our target demonstrated superior activity compared to standard antibiotics .
- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiazole derivatives:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl | High | Moderate |
| 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl | Moderate | High |
Eigenschaften
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 2-chloro-4-methylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S2/c1-10-15(20-16(25-10)14-5-3-4-8-19-14)24-17(21)12-7-6-11(9-13(12)18)26(2,22)23/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCWNSUYIYZNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














